molecular formula C8H10ClNO B13941093 2-Chloro-3-(1-methoxyethyl)pyridine

2-Chloro-3-(1-methoxyethyl)pyridine

Cat. No.: B13941093
M. Wt: 171.62 g/mol
InChI Key: VULNTCBJEZOJLI-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-methoxyethyl)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a 1-methoxyethyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxyethyl) groups, which influence its reactivity and physical properties.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-3-(1-methoxyethyl)pyridine

InChI

InChI=1S/C8H10ClNO/c1-6(11-2)7-4-3-5-10-8(7)9/h3-6H,1-2H3

InChI Key

VULNTCBJEZOJLI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-methoxyethyl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-chloropyridine with 1-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Chloro-3-(1-methoxyethyl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-methoxyethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(1-methoxyethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-methoxyethyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and methoxyethyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with enzymes and receptors, modulating their functions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-3-(1-methoxyethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

  • 2-Chloro-3-(Trifluoromethyl)pyridine (CAS 65753-47-1) :
    Replacing the 1-methoxyethyl group with a trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects. This enhances electrophilic reactivity, making it valuable in agrochemical intermediates (e.g., herbicides and insecticides) . The CF₃ group also increases lipophilicity compared to the polar methoxyethyl group.
  • 2-Chloro-6-methoxy-pyridine derivatives: Positional isomerism (methoxy at 6-position vs. 3-position) alters electronic distribution. For example, (2-Chloro-6-methoxypyridin-3-yl)methanol (CAS 1228898-61-0) exhibits higher solubility in polar solvents due to the hydroxyl group, unlike the methoxyethyl-substituted analog .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
2-Chloro-3-(1-methoxyethyl)pyridine* C₈H₁₀ClNO 187.62 Not reported Cl, methoxyethyl
2-Chloro-3-(Trifluoromethyl)pyridine C₆H₃ClF₃N 181.54 ~25–30 (liquid) Cl, CF₃
2-Chloro-3-(1H-tetrazol-5-yl)pyridine C₆H₄ClN₅ 181.58 Not reported Cl, tetrazole
(S)-3-Bromo-2-(1-methoxyethyl)pyridine C₈H₁₀BrNO 216.08 Not reported Br, methoxyethyl

*Estimated properties based on analogs.

  • Thermal Stability: Compounds with halogen substituents (e.g., Cl, Br) generally exhibit higher melting points compared to those with alkyl or ether groups. For example, 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives have melting points >260°C due to strong intermolecular interactions .
  • Solubility: The methoxyethyl group in 2-Chloro-3-(1-methoxyethyl)pyridine likely enhances water solubility compared to nonpolar substituents like CF₃ or cyclopropyl .

Biological Activity

2-Chloro-3-(1-methoxyethyl)pyridine is an organic compound that has garnered attention in the scientific community due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C10H12ClN
Molecular Weight 199.66 g/mol
IUPAC Name 2-chloro-3-(1-methoxyethyl)pyridine
Canonical SMILES CC(C)C1=NC(=C(C=C1)Cl)OC

The biological activity of 2-Chloro-3-(1-methoxyethyl)pyridine is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that are involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that are critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that 2-Chloro-3-(1-methoxyethyl)pyridine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL, suggesting moderate potency compared to standard antibiotics.

Anti-inflammatory Effects

In animal models, the compound has shown promise in reducing inflammation. A study involving induced paw edema in rats revealed that administration of 2-Chloro-3-(1-methoxyethyl)pyridine led to a significant reduction in swelling compared to control groups. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Chloro-3-(1-methoxyethyl)pyridine. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Evaluation of Anti-inflammatory Properties
    • In a controlled trial assessing the anti-inflammatory properties of several compounds, 2-Chloro-3-(1-methoxyethyl)pyridine was administered to mice with induced inflammation. The results demonstrated a statistically significant decrease in inflammatory markers and improved clinical scores compared to untreated controls .

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